![molecular formula C9H13NS B1299667 N-甲基-N-[4-(甲硫基)苄基]胺 CAS No. 84212-03-3](/img/structure/B1299667.png)

N-甲基-N-[4-(甲硫基)苄基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

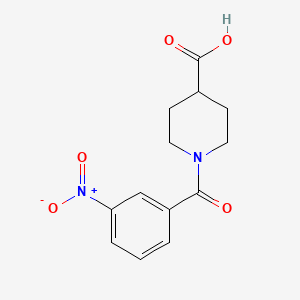

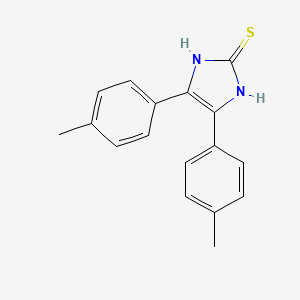

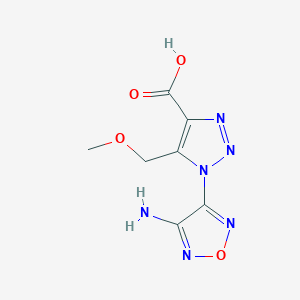

“N-methyl-N-[4-(methylthio)benzyl]amine” is a chemical compound with the molecular formula C9H13NS . It has a molecular weight of 167.27 . The IUPAC name for this compound is N-methyl [4- (methylsulfanyl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for “N-methyl-N-[4-(methylthio)benzyl]amine” is 1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-methyl-N-[4-(methylthio)benzyl]amine” has a molecular weight of 167.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.科学研究应用

Methylation of Amines

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The methylation of amines is a crucial process in organic synthesis. It involves the addition of a methyl group to an amine, resulting in N-methyl or N,N-dimethyl amines .

Methods of Application

In one study, CO2/H2 was successfully employed in alkylation reactions by performing CO2 reduction and amine N-methylation in one-pot. In the presence of a simple CuAlOx catalyst, N-methyl or N,N-dimethyl amines with different structures can be selectively synthesized .

Results or Outcomes

The study achieved up to 96% yields by applying amine, nitrobenzene .

Use in Medicinal Chemistry

Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

N-methylated amines are essential bioactive compounds and have been widely used in the fine and bulk chemical industries, as well as in pharmaceuticals, agrochemicals, and dyes .

Methods of Application

A broad spectrum of amines could be efficiently converted to their corresponding N, N-dimethyl amines with good compatibility of various functional groups. This method is widely applicable to N-dimethylation of primary amines including aromatic, aliphatic amines with formaldehyde, and synthesis of tertiary amines from primary, secondary amines with different functional aldehydes .

Results or Outcomes

The method described has operational simplicity, high turnover number, the ready availability of the catalyst, and good functional group compatibility .

Use in Organic Synthesis

Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Compounds similar to “Methyl-(4-methylsulfanyl-benzyl)-amine” are used as intermediates in the synthesis of various organic compounds .

Methods of Application

These compounds can be used in reactions with other organic compounds to form new bonds and create complex molecules .

Results or Outcomes

The specific outcomes depend on the reaction conditions and the other compounds involved in the reaction .

Use in Green Chemistry

Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

An eco-friendly and cost-effective, microwave-assisted green approach has been developed for the synthesis of diverse functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs) .

Methods of Application

This pseudo three-component reaction was carried out between two equivalents of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and one equivalent of aromatic aldehydes under microwave irradiation at 100 °C without catalyst and solvent .

Results or Outcomes

The method exhibited a good to excellent score in terms of green metrics such as atom economy, carbon efficiency, E-factor, reaction mass efficiency, overall efficiency, process mass intensity and solvent intensity .

Use in Chemical Research

Scientific Field

This application falls under the field of Chemical Research .

属性

IUPAC Name |

N-methyl-1-(4-methylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVLXUWGVDHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368724 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(methylthio)phenyl)methanamine | |

CAS RN |

84212-03-3 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)